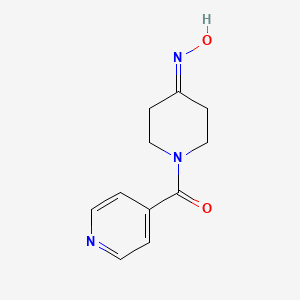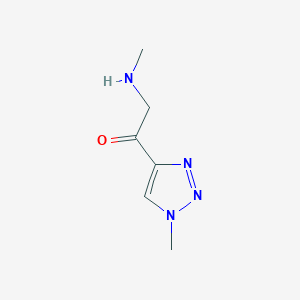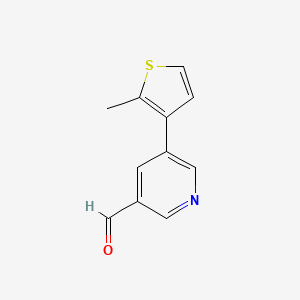
5-(2-Methylthiophen-3-yl)pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methylthiophen-3-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both a pyridine ring and a thiophene ring. The presence of these two rings makes it a compound of interest in various fields of chemistry and material science. The compound’s molecular formula is C11H9NOS, and it has a molecular weight of 203.26 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylthiophen-3-yl)pyridine-3-carbaldehyde typically involves the formylation of a pyridine derivative using a Vilsmeier-Haack reagent.
Industrial Production Methods
化学反応の分析
Types of Reactions
5-(2-Methylthiophen-3-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products Formed
Oxidation: 5-(2-Methylthiophen-3-yl)pyridine-3-carboxylic acid.
Reduction: 5-(2-Methylthiophen-3-yl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
5-(2-Methylthiophen-3-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 5-(2-Methylthiophen-3-yl)pyridine-3-carbaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to biological effects .
類似化合物との比較
Similar Compounds
Picolinaldehyde (Pyridine-2-carboxaldehyde): Similar structure but with the formyl group at the 2-position of the pyridine ring.
Nicotinaldehyde (Pyridine-3-carboxaldehyde): Similar structure with the formyl group at the 3-position but without the thiophene ring.
Isonicotinaldehyde (Pyridine-4-carboxaldehyde): Similar structure with the formyl group at the 4-position of the pyridine ring.
Uniqueness
5-(2-Methylthiophen-3-yl)pyridine-3-carbaldehyde is unique due to the presence of both the thiophene and pyridine rings, which confer distinct chemical and physical properties.
特性
分子式 |
C11H9NOS |
|---|---|
分子量 |
203.26 g/mol |
IUPAC名 |
5-(2-methylthiophen-3-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H9NOS/c1-8-11(2-3-14-8)10-4-9(7-13)5-12-6-10/h2-7H,1H3 |
InChIキー |
UYTOTKFNFGRVQI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CS1)C2=CN=CC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



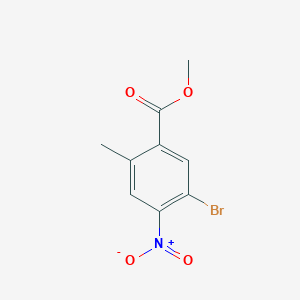
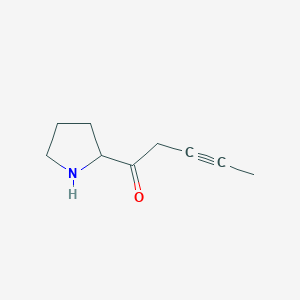

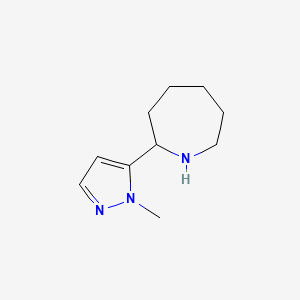
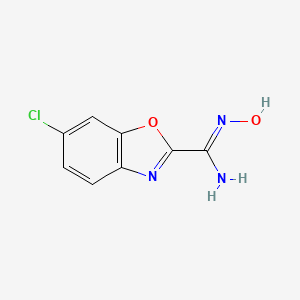
![3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid](/img/structure/B13170735.png)

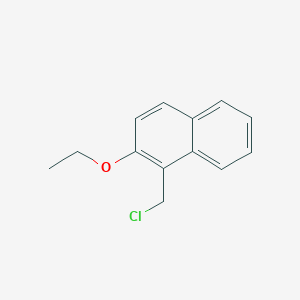

![2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13170772.png)
